Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a fluoro group, a methoxyphenyl group, and a butenoate ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate typically involves the reaction of 4-fluoro-3-(3-methoxyphenyl)boronic acid with ethyl acrylate under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-(3-methoxyphenyl)butanoic acid.
Reduction: Formation of 4-fluoro-3-(3-methoxyphenyl)-2-butanol.
Substitution: Formation of 4-substituted-3-(3-methoxyphenyl)-2-butenoates.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to certain enzymes or receptors. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-fluoro-3-(3-hydroxyphenyl)-2-butenoate
- Ethyl 4-chloro-3-(3-methoxyphenyl)-2-butenoate
- Ethyl 4-fluoro-3-(4-methoxyphenyl)-2-butenoate
Uniqueness
Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Eigenschaften
CAS-Nummer |
85465-51-6 |
---|---|
Molekularformel |
C13H15FO3 |
Molekulargewicht |
238.25 g/mol |
IUPAC-Name |
ethyl 4-fluoro-3-(3-methoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C13H15FO3/c1-3-17-13(15)8-11(9-14)10-5-4-6-12(7-10)16-2/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
AAVLSRVDTRCOQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(CF)C1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.